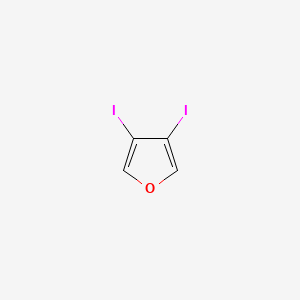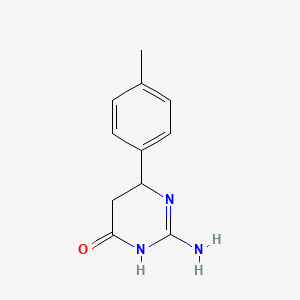![molecular formula C45H53NO14 B13908584 [4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)
[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Larotaxel is a novel taxane compound that has been used experimentally in chemotherapy. It is a semisynthetic derivative of 10-deacetyl baccatin III, a natural taxane extracted from the needles of yew trees. Larotaxel is known for its ability to interact with polymerized tubulin, promoting the formation of microtubules and preventing their disassembly, thereby blocking cell division at the G2-M phase .
準備方法
Synthetic Routes and Reaction Conditions
Larotaxel is prepared as a single diastereomer by partial synthesis from 10-deacetyl baccatin III. The synthesis involves multiple steps, including esterification, acetylation, and coupling reactions. The reaction conditions typically involve the use of organic solvents such as methylene chloride and reagents like tricaprylin .
Industrial Production Methods
Industrial production of larotaxel involves the use of advanced formulation techniques to address its poor water solubility. One such method is the development of self-emulsifying drug delivery systems, which enhance the oral bioavailability of larotaxel. This involves dissolving larotaxel in a mixture of solvents and surfactants to form a stable microemulsion .
化学反応の分析
Types of Reactions
Larotaxel undergoes various chemical reactions, including:
Oxidation: Larotaxel can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in larotaxel.
Substitution: Substitution reactions can introduce new functional groups into the larotaxel molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various larotaxel derivatives with modified functional groups, which can have different pharmacological properties and applications.
科学的研究の応用
Larotaxel has a wide range of scientific research applications, including:
Chemistry: Larotaxel is used as a model compound for studying the synthesis and modification of taxane derivatives.
Biology: It is used in cell biology research to study the effects of microtubule stabilization on cell division and apoptosis.
Medicine: Larotaxel is being investigated for its potential use in treating various cancers, including breast cancer, pancreatic cancer, and metastatic cancers
作用機序
Larotaxel exerts its effects by interacting with polymerized tubulin, promoting the formation of stable microtubules and preventing their disassembly. This leads to the arrest of cell division at the G2-M phase, ultimately causing cell death. Larotaxel has a lower affinity for P-glycoprotein compared to other taxanes, making it effective against drug-resistant cancer cell lines .
類似化合物との比較
Similar Compounds
Paclitaxel: A natural taxane extracted from the bark of the Pacific yew tree, used in chemotherapy.
Docetaxel: A semisynthetic derivative of paclitaxel, used in the treatment of various cancers.
Cabazitaxel: A newer taxane used in the treatment of prostate cancer.
Uniqueness of Larotaxel
Larotaxel is unique due to its lower affinity for P-glycoprotein, which makes it more effective against drug-resistant cancer cell lines compared to paclitaxel and docetaxel. Additionally, its poor water solubility has led to the development of innovative drug delivery systems to enhance its bioavailability and therapeutic efficacy .
特性
IUPAC Name |
[4,13-diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJIXGRFSHVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)




![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)

